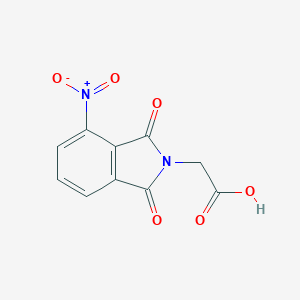

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Description

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a nitro-substituted isoindole-1,3-dione derivative with the molecular formula C₁₀H₆N₂O₆ and a molecular weight of 250.16 g/mol . Its structure comprises a phthalimide core (isoindole-1,3-dione) modified with a nitro group at the 4-position and an acetic acid moiety at the 2-position. The compound is characterized by its SMILES string: [N+](=O)([O-])c1c2c(ccc1)C(=O)N(C2=O)CC(=O)O, highlighting the nitro group's placement and the carboxylic acid functionality . The nitro group confers electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVGTTUIMHJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935811 | |

| Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15784-35-7 | |

| Record name | NSC117422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration-Carboxylation of Isoindole Derivatives

A widely reported method involves the sequential nitration and carboxylation of isoindole precursors. Feng et al. (2019) demonstrated a high-yield (93%) synthesis by reacting dimethyl 4-hydroxyphthalate with a nitrating agent, followed by carboxylation using acetic acid at 120°C for 6 hours. The nitration step introduces the nitro group at the 4-position, while carboxylation installs the acetic acid side chain. Critical parameters include:

-

Temperature : 120°C ensures complete ring activation.

-

Catalyst : Acetic acid acts as both solvent and proton donor.

-

Reaction Time : 6 hours balances conversion and side-product formation.

This method’s efficiency is attributed to the stability of the isoindole intermediate, which avoids decomposition under acidic conditions.

Condensation with Mandelic Acid Derivatives

An alternative route involves condensing substituted mandelic acids with N-(2-hydroxyethyl)phthalimide. Rani and Devi (2009) detailed a protocol using dicyclohexylcarbodiimide (DCC) in 1,4-dioxane under nitrogen, yielding ester derivatives that undergo hydrolysis to form the target compound. Key steps include:

-

Formation of N-(2-hydroxyethyl)phthalimide : Phthalic anhydride reacts with ethanolamine in toluene under reflux.

-

Esterification : Mandelic acid derivatives couple with the hydroxyethyl group via DCC-mediated activation.

-

Deprotection : Acidic hydrolysis removes ester groups, yielding the free carboxylic acid.

This method offers modularity for introducing diverse substituents but requires rigorous purification via column chromatography.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Comparative studies highlight acetic acid’s superiority over other solvents (e.g., DMF, THF) due to its ability to stabilize transition states during nitration. Elevated temperatures (>100°C) are critical for overcoming the activation energy of isoindole ring functionalization.

Catalytic Systems

Triethylamine is often employed as a base to neutralize HCl byproducts during nitration. In contrast, Lewis acids like BCl₃ enhance electrophilic aromatic substitution but risk over-nitration.

Characterization and Analytical Data

Spectroscopic Profiles

Purity and Yield Optimization

Table 1 summarizes key synthetic protocols:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration-Carboxylation | Acetic acid, 120°C, 6 h | 93% | |

| Mandelic Acid Condensation | DCC, 1,4-dioxane, 48 h | 75% |

Applications and Derivatives

The compound serves as a precursor for pharmaceutically active isoindoline-1,3-diones, including antitumor agents. Its nitro group facilitates reduction to amines, enabling further functionalization .

Scientific Research Applications

Anticancer Activity

Research indicates that (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid exhibits notable anticancer properties. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines. The mechanism is hypothesized to involve mitochondrial pathways leading to cell death, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens. For instance, derivatives with similar structures have been effective against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. In vitro studies indicate that it could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving isoindole derivatives. The ability to modify the structure by adding different functional groups enhances its biological activity and specificity.

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of isoindole with acetic anhydride under acidic conditions to form the acetic acid derivative. |

| Functional Group Modification | Allows for the introduction of various substituents to optimize activity against specific targets. |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound reduced cell viability significantly at micromolar concentrations, suggesting its potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial efficacy of compounds related to this compound. The study found that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics against gram-positive bacteria .

Mechanism of Action

The mechanism of action of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader family of isoindole-1,3-dione derivatives. Key structural analogues include:

Physical and Chemical Properties

- Solubility: The nitro group reduces solubility in polar solvents compared to the parent compound. For instance, (1,3-Dioxo-isoindol-2-yl)-acetic acid dissolves in methanol and acetone , while nitro derivatives (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity.

- Thermal Stability : Nitro groups can decrease thermal stability, necessitating careful handling during synthesis .

Biological Activity

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, a compound with the molecular formula and a molecular weight of 238.17 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a nitro group and a dioxoisoindole moiety. Its IUPAC name is 4-nitro-1,3-dioxo-1,3-dihydro-isoindole-2-acetic acid. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H6N2O6 |

| Molecular Weight | 238.17 g/mol |

| IUPAC Name | 4-nitro-1,3-dioxo-1,3-dihydro-isoindole-2-acetic acid |

| CAS Number | 15784-35-7 |

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for protecting cells from oxidative damage associated with various diseases.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In several cell line studies, this compound demonstrated cytotoxic effects against various cancer types, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study Example:

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of exposure to concentrations ranging from 10 to 50 µM.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Research Findings:

A study found that this compound significantly reduced edema in animal models of inflammation when administered at doses of 20 mg/kg .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in inflammatory pathways.

- Receptor Modulation: It modulates receptor activity linked to apoptosis and cell proliferation.

- Free Radical Scavenging: The nitro group plays a critical role in its antioxidant capabilities.

Q & A

Q. What are the standard synthetic routes for preparing (4-nitro-1,3-dioxo-isoindol-2-yl)-acetic acid derivatives?

The compound can be synthesized via condensation reactions. For example, nitro-substituted derivatives are prepared by reacting 3-nitrophthalic anhydride with amino acids (e.g., L-aspartic acid) in acetic acid under reflux, followed by purification via recrystallization . Microwave-assisted synthesis has also been employed to optimize reaction efficiency, reducing time and improving yields . Key steps include acid-catalyzed cyclization and nitro-group introduction.

Q. How is the compound characterized using spectroscopic and analytical techniques?

- 1H NMR : Peaks for aromatic protons (δ 7.8–8.2 ppm) and the acetic acid side chain (δ ~4.8 ppm for CH₂ groups) confirm the structure .

- Melting Point : Typically ranges between 193–196°C, indicating purity .

- LCMS (ESI) : Molecular ion peaks ([M+H]+) align with the molecular formula (e.g., C₁₀H₆N₂O₆) .

- FTIR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (1750–1700 cm⁻¹) groups are observed .

Q. What physicochemical properties influence its solubility and stability?

- LogP : ~1.3 (moderate lipophilicity) .

- Polar Surface Area (PSA) : ~75 Ų, suggesting limited membrane permeability .

- Stability : Sensitive to strong bases and oxidizing agents; store in cool, dry conditions . Solubility is highest in polar aprotic solvents (e.g., DMSO) and low in non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Catalysis : Palladium acetate and tri-o-tolylphosphine improve coupling reactions (e.g., Suzuki-Miyaura) for nitro-substituted derivatives .

- Microwave Assistance : Reduces reaction time (e.g., 20 h → 20 min) and improves regioselectivity in nitro-group positioning .

- pH Control : Neutralization with NaHCO₃ ensures carboxylate group stability during metal-complex formation .

Q. What structural features contribute to its biological activity (e.g., kinase inhibition)?

- The isoindole-1,3-dione scaffold enables ATP-competitive binding to kinases (e.g., CK2). Tetraiodo derivatives exhibit potent inhibition (IC₅₀ = 0.15–0.3 µM) due to halogen bonding with catalytic lysine residues .

- The acetic acid side chain enhances solubility for in vitro assays, while nitro groups modulate electron-withdrawing effects, improving binding affinity .

Q. How can crystallographic data resolve contradictions in molecular conformation?

- SHELX Refinement : SHELXL refines high-resolution X-ray data to resolve ambiguities in nitro-group orientation and hydrogen bonding. For example, intermolecular O–H⋯N interactions stabilize crystal packing .

- Twinned Data : SHELXE handles pseudo-merohedral twinning, common in nitro-substituted derivatives, by deconvoluting overlapping reflections .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME calculate bioavailability (TPSA = 75 Ų) and CYP450 inhibition risks .

- Docking Studies : AutoDock Vina models interactions with CK2’s ATP-binding pocket, highlighting key residues (Lys68, Asp175) for mutagenesis validation .

Methodological Challenges and Solutions

Q. How to address low yields in nitro-group introduction?

- Nitration Optimization : Use fuming HNO₃/H₂SO₄ at 0°C to minimize byproducts.

- Protection Strategies : Temporarily protect the acetic acid moiety as a methyl ester to prevent side reactions .

Q. How to resolve discrepancies in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.